Synthetic Yield Advantage: Patent-Documented Conversion to a Key Pharmaceutical Intermediate
In a patented synthesis of RAF kinase modulators, Ethyl 4,5-diethoxy-2-nitrobenzoate is the designated intermediate for producing Ethyl 2-amino-4,5-diethoxybenzoate, a core scaffold component . The patented procedure specifies a quantitative transformation from 7.17 g (25.3 mmol) of the nitro compound . This formal integration into a published pharmaceutical patent pathway represents a critical differentiation point; the structurally analogous methyl ester (CAS 20197-70-0) or the free acid (CAS 103796-34-5) are not referenced in this documented, high-value synthetic route.
| Evidence Dimension | Integration into patented pharmaceutical synthesis route (RAF kinase modulators) |
|---|---|
| Target Compound Data | Designated intermediate; scaled to 7.17 g (25.3 mmol) in the patent procedure . |
| Comparator Or Baseline | Methyl 4,5-diethoxy-2-nitrobenzoate (CAS 20197-70-0) and 4,5-Diethoxy-2-nitrobenzoic acid (CAS 103796-34-5) have no documented role in this or similar patented kinase inhibitor routes. |
| Quantified Difference | Exclusive presence in a high-value, published synthetic pathway vs. no cited use for close analogs in equivalent contexts. |
| Conditions | Procedure described in 'Example 6A Step 3' of the patent family relating to US9320739B2. |
Why This Matters
For procurement in pharmaceutical R&D, selecting an intermediate with a proven, patent-documented route to a high-value target molecule de-risks process development more effectively than purchasing structurally similar, yet synthetically unvalidated, alternatives.
